molecular formula C34H44FeP2 B12061641 (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene

(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene

Cat. No.: B12061641
M. Wt: 570.5 g/mol
InChI Key: DSZYQALCGVODLB-IFUPQEAVSA-N
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Description

(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene is a member of the prominent JosiPhos family of ferrocenyl phosphine ligands, renowned for their exceptional performance in transition-metal catalyzed asymmetric synthesis. Its primary research value lies in its ability to induce high enantioselectivity in critical carbon-carbon bond-forming reactions, most notably in intermolecular asymmetric Heck reactions (also known as the Mizoroki-Heck reaction) where it has been shown to produce axially chiral biaryl compounds in excellent yields and with outstanding enantiomeric excess. The ligand's mechanism of action is rooted in its well-defined, rigid chiral pocket created by the planar-chiral ferrocene backbone and the two distinct phosphine donor groups—a bulky tert-butyl phosphine and a dialkyl phosphine. This unique structure allows it to coordinate with palladium centers to form highly selective catalysts that effectively discriminate between prochiral faces of substrates. Research applications extend to other palladium-catalyzed transformations, including allylic alkylations, where the ligand's steric and electronic properties guide the reaction pathway to favor a single enantiomer of the product. The robustness of the ferrocene scaffold and the tunable nature of the phosphine substituents make this ligand a versatile and indispensable tool for developing new methodologies in the synthesis of complex chiral molecules for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C34H44FeP2

Molecular Weight

570.5 g/mol

InChI

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m0../s1

InChI Key

DSZYQALCGVODLB-IFUPQEAVSA-N

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Ferrocene Backbone Functionalization

The synthesis begins with 1,1'-disubstituted ferrocene, typically prepared via Friedel-Crafts alkylation or directed ortho-metalation. Lithiation of ferrocene at –70°C using lithium diisopropylamide (LDA) generates a nucleophilic intermediate, which reacts with electrophiles such as chlorophosphines. For SL-J505-1, sequential installation of phosphine groups ensures regiochemical control:

  • Step 1 : Reaction of lithioferrocene with tert-butylphosphine chloride yields (1S)-1-bis(tert-butyl)phosphinoferrocene.

  • Step 2 : A second lithiation at the adjacent position, followed by treatment with bis(2-methylphenyl)phosphine chloride, introduces the ethylphosphine side chain.

Stereochemical Control

The (1S,1S) configuration is achieved through chiral auxiliaries or resolution techniques. Asymmetric induction during phosphine installation is critical; for example, using (R)- or (S)-BINOL-derived catalysts during the alkylation step ensures >98% diastereomeric excess.

Stepwise Preparation Methods

Synthesis of (1S)-1-Bis(tert-butyl)phosphinoferrocene

  • Reagents : Ferrocene, LDA, tert-butylphosphine chloride.

  • Conditions :

    • Temperature: –70°C (lithiation), 0°C (quenching).

    • Solvent: Tetrahydrofuran (THF).

    • Yield: 70–85% after column chromatography (hexanes/ethyl acetate).

Ethylphosphine Side Chain Installation

  • Reagents : (1S)-1-Bis(tert-butyl)phosphinoferrocene, LDA, bis(2-methylphenyl)phosphine chloride.

  • Conditions :

    • Temperature: –70°C (lithiation), rt (stirring).

    • Solvent: THF.

    • Purification: Silica gel chromatography (0–60% ethyl acetate in hexanes).

Optimization of Reaction Conditions

Catalyst Loading and Efficiency

Josiphos ligands operate at ultralow loadings (0.001–0.05 mol%) in hydrogenation reactions. For SL-J505-1, substrate-to-catalyst (S/C) ratios of 30,000 : 1 are achievable without compromising enantioselectivity.

Table 1: Key Reaction Parameters for SL-J505-1 in Hydrogenation

ParameterRangeOptimal Value
Hydrogen Pressure5–25 bar20 bar
Temperature25–80°C60°C
Reaction Time1–25 hours5–20 hours
Enantiomeric Excess65–94%≥94%

Solvent and Additive Effects

Polar solvents like ethanol or isopropyl acetate improve solubility during crystallization, while additives such as acetic acid enhance protonation rates in asymmetric reductions.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR : Distinct ferrocenyl protons appear as multiplet signals at δ 4.0–4.5 ppm, with tert-butyl groups resonating as singlets at δ 1.3 ppm.

  • ³¹P NMR : Two doublets at δ –15 to –20 ppm confirm inequivalent phosphorus environments.

Chromatographic Purity

Commercial SL-J505-1 exhibits ≥97% purity by HPLC (C18 column, 70 : 30 acetonitrile/water).

Applications in Asymmetric Catalysis

Hydrogenation of Enamides

SL-J505-1, paired with [Rh(nbd)₂]BF₄, achieves 94% e.e. in the hydrogenation of α,β-unsaturated esters at 20 bar H₂.

Cross-Coupling Reactions

The ligand facilitates Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵, attributed to its electron-rich phosphine groups .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene undergoes various types of reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.

    Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.

    Substitution: The phosphino groups can participate in substitution reactions, forming new complexes with different metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve transition metals like palladium, platinum, or rhodium under inert atmosphere conditions.

Major Products

The major products formed from these reactions include various metal complexes that are used in catalytic processes.

Scientific Research Applications

Asymmetric Transfer Hydrogenation

The compound has been utilized as a chiral ligand in asymmetric transfer hydrogenation reactions. Notably, its application in the reduction of ketones to alcohols has demonstrated high enantioselectivity. Studies have shown that using (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene in conjunction with ruthenium catalysts yields significant improvements in reaction efficiency and selectivity compared to traditional ligands .

Cross-Coupling Reactions

The phosphine ligand's strong σ-donating ability makes it suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research indicates that this compound can facilitate efficient coupling between aryl halides and boronic acids, achieving high turnover numbers and excellent yields .

Metal Complexes

The ability of (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene to form stable metal complexes is noteworthy. It has been used to create various palladium and platinum complexes, which exhibit unique reactivity profiles. These complexes have potential applications in catalysis and materials science due to their stability and reactivity .

Sensor Development

Research has highlighted the potential of ferrocene-based compounds in sensor technology. The incorporation of (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene into sensor platforms has shown promise for detecting metal ions and small organic molecules due to its electrochemical properties .

Photovoltaic Applications

The compound's ferrocene moiety enhances its electron-donating capabilities, making it a candidate for use in organic solar cells. Studies indicate that when integrated into photovoltaic devices, it contributes to improved charge transport properties and energy conversion efficiencies .

Case Study: Asymmetric Synthesis

In a recent study, researchers employed (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene as a ligand for the asymmetric hydrogenation of prochiral ketones. The results indicated an enantiomeric excess of up to 92%, showcasing the ligand's effectiveness in producing chiral alcohols from achiral precursors .

Case Study: Cross-Coupling Efficiency

Another investigation focused on the use of this phosphine ligand in palladium-catalyzed reactions involving aryl chlorides and boronic acids. The study reported that under optimized conditions, the reaction achieved yields exceeding 95% with minimal catalyst loading, demonstrating the ligand's efficiency in facilitating cross-coupling reactions .

Mechanism of Action

The mechanism by which (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene exerts its effects involves the formation of metal-ligand complexes. These complexes can activate substrates through coordination, facilitating various catalytic processes. The ferrocene backbone provides stability, while the phosphino groups offer electronic and steric properties that enhance catalytic activity.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Electronic Effects Steric Bulk
Target Compound 849924-77-2 C₃₄H₄₄FeP₂ 570.51 Bis(tert-butyl) and bis(2-methylphenyl) (1S,1S) Mixed (donor and acceptor) Moderate
1,1'-Bis(diphenylphosphino)ferrocene (dppf) 12150-46-8 C₃₄H₂₈FeP₂ 554.40 Two diphenylphosphino groups Non-chiral Electron-rich (aryl) High (aryl bulk)
(R)-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos SL-J002-1) 155830-69-6 C₃₄H₄₄FeP₂ 570.51 Di-tert-butyl and diphenyl (R,SP) Electron-rich (tert-butyl) High (tert-butyl)
(S)-1-[(RP)-2-(Bis[4-(trifluoromethyl)phenyl]phosphino)ferrocenyl]ethyldi-tert-butylphosphine 849924-37-4 C₃₄H₃₈F₆FeP₂ 678.45 Bis(4-CF₃-phenyl) and di-tert-butyl (S,RP) Electron-poor (CF₃ groups) Moderate (CF₃ adds bulk)
(R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine 158923-11-6 C₃₂H₅₂FeP₂ 554.55 Dicyclohexyl and di-tert-butyl (R,S) Electron-rich (alkyl) Very high (cyclohexyl)

Key Observations:

  • The target compound balances steric bulk from tert-butyl groups with moderate electron-donating effects from 2-methylphenyl groups, making it versatile for reactions requiring both steric control and tunable electronics .
  • Dppf (12150-46-8) lacks chirality and has higher aryl bulk, limiting enantioselectivity in asymmetric catalysis .
  • Josiphos SL-J002-1 (155830-69-6) shares the di-tert-butyl group but uses diphenylphosphino substituents, enhancing electron density at the metal center .
  • The CF₃-substituted variant (849924-37-4) introduces electron-withdrawing groups, which can stabilize electron-poor metal centers in oxidative reactions .
  • Dicyclohexylphosphino derivatives (158923-11-6) prioritize steric hindrance, ideal for suppressing undesired side reactions in crowded catalytic environments .

Catalytic Performance in Asymmetric Hydrogenation

Studies on Josiphos-type ligands reveal:

  • The target compound achieves >90% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated ketones due to its balanced steric and electronic profile .
  • SL-J011-1 (246231-79-8), a trifluoromethyl-substituted analog, shows superior performance in electron-deficient substrates (e.g., nitroalkenes) but lower ee in non-polar systems .
  • Dicyclohexylphosphino derivatives (158923-11-6) exhibit slower reaction kinetics due to excessive bulk but higher selectivity in sterically demanding substrates .

Biological Activity

The compound (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene is a complex organometallic phosphine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and the implications for future drug development.

Chemical Structure and Properties

The compound is characterized by a ferrocene core, which contributes to its stability and redox properties. The presence of multiple phosphine groups enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

C22H30P2Fe\text{C}_{22}\text{H}_{30}\text{P}_2\text{Fe}

Anticancer Properties

Recent studies have highlighted the anticancer potential of ferrocenyl phosphines, including those similar to the compound . For instance, a study on various ferrocenyl-phosphine complexes demonstrated significant cytotoxicity against non-Hodgkin cutaneous T-cell lymphoma (CTCL) cell lines. The complex FD10 , which shares similar characteristics with our compound, exhibited IC50 values ranging from 3.16 to 7.80 µM across different cell lines, indicating potent anti-proliferative effects .

The mechanisms underlying the anticancer activity of ferrocenyl phosphines involve:

  • Induction of Apoptosis : The activation of caspase-3 and poly(ADP-ribose) polymerase (PARP) was observed, suggesting that these compounds trigger apoptosis through intrinsic pathways .
  • Cell Cycle Arrest : Treatment with these compounds has been shown to cause G0/G1 phase cell cycle arrest by downregulating key proteins such as Akt and c-Myc, which are critical for cell cycle progression .
  • Reactive Oxygen Species (ROS) Generation : Ferrocenyl complexes have been implicated in increasing ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .

Comparative Analysis of Ferrocenyl Phosphines

The following table summarizes the anticancer activities of various ferrocenyl phosphine complexes compared to traditional chemotherapy agents:

CompoundCell LineIC50 (µM)Mechanism of Action
FD10HuT785.55Apoptosis via caspase activation
FD10HH7.80G0/G1 arrest; downregulation of Akt and c-Myc
FD10MJ3.16Increased ROS leading to oxidative stress
CisplatinA549~10DNA cross-linking

Case Study 1: Cytotoxicity in CTCL Cells

A focused study on the cytotoxic effects of ferrocenyl phosphines revealed that these compounds were significantly more effective than traditional chemotherapeutics like cisplatin in certain hematological malignancies. The study found that treatment with FD10 resulted in a marked decrease in cell viability across multiple CTCL lines, highlighting its potential as a novel therapeutic agent .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that ferrocenyl phosphines may interact with key proteins involved in cancer pathways, such as XIAP (X-linked inhibitor of apoptosis protein). These interactions suggest a targeted approach to inhibiting tumor growth through modulation of apoptotic pathways .

Future Directions

The promising biological activity observed in studies involving ferrocenyl phosphines suggests several avenues for future research:

  • Development of Novel Therapeutics : Continued exploration into the synthesis and modification of ferrocenyl phosphines could lead to more effective anticancer agents.
  • Combination Therapies : Investigating the efficacy of these compounds in combination with existing therapies may enhance treatment outcomes, particularly in drug-resistant cancers.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which these compounds exert their effects will be crucial for optimizing their use in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this ferrocene-based ligand, and how does stereochemistry influence reaction conditions?

  • Methodology : Synthesis typically involves multi-step lithiation and phosphination of ferrocene derivatives. For example:

Lithiation : Use chiral auxiliaries (e.g., (-)-sparteine) to control stereochemistry during ethyl group introduction .

Phosphination : Sequential addition of bis(tert-butyl)chlorophosphine and bis(2-methylphenyl)chlorophosphine under inert atmospheres to avoid oxidation .

Purification : Column chromatography with degassed solvents (e.g., hexane/ethyl acetate) under nitrogen to maintain ligand integrity .

  • Key Data : Yields range from 60–75% for enantiopure products, with purity confirmed via 31P^{31}\text{P} NMR (δ: 20–30 ppm for tert-butyl; δ: -5 to 5 ppm for 2-methylphenyl substituents) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing stereochemical purity?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm substituent environments and detect diastereomers (e.g., splitting patterns in 1H^{1}\text{H} NMR for ethyl bridges) .
  • X-ray Diffraction : Resolve absolute configuration of the ferrocene backbone and substituent orientation (e.g., C–P bond angles ~109.5° for tetrahedral phosphorus) .
  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol to quantify enantiomeric excess (>99% ee achievable) .

Advanced Research Questions

Q. How do steric and electronic properties of tert-butyl and 2-methylphenyl groups affect coordination behavior in transition metal complexes?

  • Methodology :

  • Steric Analysis : Calculate Tolman cone angles (tert-butyl: ~190°; 2-methylphenyl: ~160°) to predict ligand bulkiness and metal-center accessibility .
  • Electronic Effects : Cyclic voltammetry (e.g., E1/2E_{1/2} shifts of ~50 mV for Fe+/2+^{+/2+} redox couples) and DFT calculations to assess electron-donating/withdrawing effects .
  • Catalytic Screening : Compare turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura coupling) with varying ligand substituents .

Q. What strategies resolve contradictions in catalytic performance data under varying solvent polarities?

  • Methodology :

  • Solvent Parameter Analysis : Correlate catalytic activity with Kamlet-Taft parameters (e.g., hydrogen-bond donor ability, polarizability) to identify solvent-ligand interactions .
  • In-situ Spectroscopy : Monitor reaction intermediates via 31P^{31}\text{P} NMR or IR in solvents like THF (polar) vs. toluene (non-polar) to detect ligand dissociation or solvent coordination .
  • Controlled Experiments : Repeat reactions under rigorously dried conditions (e.g., molecular sieves) to isolate solvent polarity effects from trace moisture impacts .

Q. How should researchers handle air-sensitive intermediates during ligand synthesis and metal complexation?

  • Methodology :

  • Schlenk Techniques : Use double-manifold systems for ligand purification and metalation (e.g., Pd(0) or Ni(II) precursors) under argon .
  • Stability Testing : Monitor ligand decomposition via TGA (weight loss >2% at 150°C indicates instability) and UV-vis spectroscopy (λ~450 nm for ferrocene oxidation) .
  • Storage : Store ligand solutions in flame-sealed ampules under argon at -20°C to prevent phosphine oxidation .

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